molecular formula C23H24FN3O2S B12638855 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-

2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-

Cat. No.: B12638855
M. Wt: 425.5 g/mol
InChI Key: SPCVDRWAFFUROT-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- is a complex organic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a benzothiazine ring, a carboxamide group, and a fluorophenyl moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- typically involves multi-step organic reactions. The process may start with the formation of the benzothiazine ring through the cyclization of appropriate precursors. Subsequent steps involve the introduction of the carboxamide group, the pyrrolidinylmethyl substituent, and the fluorophenyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogenation, nitration, or alkylation of the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity:
Research indicates that benzothiazine derivatives exhibit significant anticancer properties. The structural features of the compound allow it to interact with multiple biological targets, particularly enzymes and receptors involved in cancer progression. Studies have shown that modifications in the benzothiazine structure can enhance its efficacy as a chemotherapeutic agent .

Antimicrobial Properties:
Benzothiazine compounds have been investigated for their antimicrobial activities. The presence of the sulfur and nitrogen atoms in the benzothiazine ring contributes to their ability to disrupt bacterial cell walls and inhibit bacterial growth. This makes them promising candidates for developing new antibiotics .

Neuroprotective Effects:
The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate that it may modulate serotonin receptors, which could be beneficial in treating neurodegenerative diseases .

Biochemical Research Applications

Enzymatic Studies:
The unique structure of 2H-1,4-benzothiazine allows it to serve as a substrate or inhibitor in enzymatic reactions. It has been utilized in studies to understand the mechanisms of enzymatic browning and melanin formation, providing insights into biochemical pathways that could lead to novel therapeutic strategies .

Bioimaging:
Due to its chromophoric properties, this compound can be explored for bioimaging applications. Its ability to absorb and emit light can be harnessed for tracking biological processes in real-time using fluorescence microscopy .

Material Science Applications

Smart Packaging:
The acidichromic behavior of benzothiazine derivatives has led to their application in smart packaging technologies. These compounds can be incorporated into packaging materials to create sensors that change color in response to pH changes or spoilage indicators, thus enhancing food safety .

Electrochromic Devices:
Research has shown that benzothiazine derivatives can be used in electrochromic devices due to their ability to undergo reversible redox reactions. This property makes them suitable for applications in smart windows and displays .

Synthesis and Development

The synthesis of 2H-1,4-benzothiazine derivatives is an area of active research, with various methods being explored to enhance yield and efficiency. Techniques such as ultrasonic irradiation and visible-light-mediated reactions have been employed to produce these compounds more effectively . The ongoing development of synthetic methodologies aims to create novel derivatives with improved biological activity and application potential.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate biological pathways, leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

  • 2H-1,4-Benzothiazine-6-carboxamide derivatives with different substituents.
  • Benzothiazole derivatives with similar structural features.

Uniqueness

The uniqueness of 2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)- lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2H-1,4-benzothiazine-6-carboxamide , with the specified substituents, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structural Characteristics

The structure of the compound can be broken down into several key components:

  • Benzothiazine core : A six-membered ring containing nitrogen and sulfur, which is critical for its biological activity.
  • Substituents : The presence of an ethyl-pyrrolidine group and a fluorophenyl moiety enhances its pharmacological profile.

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds derived from benzothiazine have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL .
  • Structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the benzothiazine ring enhances antibacterial efficacy. Compounds with hydrogen or ethyl groups on the nitrogen atom exhibit stronger antibacterial properties .

2. Anticancer Activity

Benzothiazine derivatives have been explored for their potential in cancer therapy:

  • A study highlighted that modifications in the benzothiazole nucleus significantly enhance anticancer activity against various human cancer cell lines, including non-small cell lung cancer .
  • Specific derivatives have demonstrated apoptosis-inducing effects and inhibited cell migration in cancer cells, indicating their potential as therapeutic agents .

3. Anti-inflammatory Properties

Benzothiazine compounds also show promise in treating inflammatory conditions:

  • Some derivatives have been reported to reduce inflammatory markers such as IL-6 and TNF-α in vitro, suggesting their utility in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzothiazine derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain compounds exhibited potent activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. This underscores the need for further structural modifications to enhance spectrum activity .

Case Study 2: Anticancer Potential

In another investigation, a novel benzothiazole derivative was tested against multiple cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations and was able to induce cell cycle arrest and apoptosis. These findings support the hypothesis that benzothiazine modifications can lead to effective anticancer agents .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria; MIC: 25–600 µg/mL
AnticancerInduces apoptosis; inhibits migration in cancer cells
Anti-inflammatoryReduces IL-6 and TNF-α levels

Properties

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-fluorophenyl)methylidene]-3-oxo-4H-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C23H24FN3O2S/c1-2-27-11-5-7-17(27)14-25-22(28)16-9-10-20-19(12-16)26-23(29)21(30-20)13-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13,17H,2,5,7,11,14H2,1H3,(H,25,28)(H,26,29)

InChI Key

SPCVDRWAFFUROT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)SC(=CC4=CC=CC=C4F)C(=O)N3

Origin of Product

United States

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